Tungsten pentabromide

説明

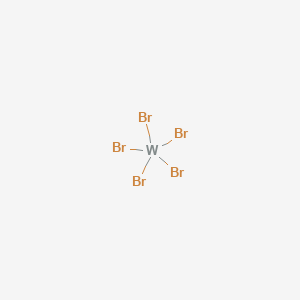

Tungsten pentabromide is an inorganic compound with the empirical formula WBr5 . It appears as black or brown-black crystalline solid . The oxidation number of tungsten in tungsten pentabromide is 5 .

Synthesis Analysis

Tungsten (V) bromide is prepared by treating tungsten powder with bromine in the temperature range 650-1000 °C . The product is often contaminated with tungsten hexabromide .Molecular Structure Analysis

According to X-ray diffraction, the structure for tungsten pentabromide consists of an edge-shared bioctahedron . The compound consists of bioctahedral structure, with two bridging bromide ligands .Chemical Reactions Analysis

Tungsten (V) bromide is the precursor to other tungsten compounds by reduction reactions . For example, tungsten (IV) bromide can be prepared by reduction with aluminium or tungsten . The WBr4 can be purified by chemical vapor transport .Physical And Chemical Properties Analysis

Tungsten pentabromide is a bromide with a formula weight of 583.36 . It has a melting point of 286°C and a boiling point of 333°C . The compound is black or brown-black in appearance and presents as a crystalline solid .科学的研究の応用

Synthesis and Characterization of Tungsten-Doped Materials : Tungsten pentabromide was used in the synthesis of tungsten-framework-doped porous manganese oxide, altering properties like resistivity, thermal stability, and crystallinity. This study highlights its potential in material science and nanotechnology (Calvert et al., 2008).

Magnetic Properties of Tungsten Halides : Research on tungsten pentabromide, along with tungsten pentachloride, examined their magnetic properties. The findings suggested trinuclear clusters of tungsten atoms in these compounds, contributing to the field of inorganic chemistry and magnetic materials (Colton & Tomkins, 1966).

Spectroscopic Studies on Matrix Isolated Tungsten Bromides : This study involved heating tungsten pentabromide in a high vacuum and analyzing the vapor species in inert matrices. It contributed to the understanding of the molecular structure and spectroscopic characteristics of tungsten compounds (Brisdon et al., 1989).

Nanoengineering Applications of Tungsten : Although not directly involving tungsten pentabromide, this research highlights tungsten's broader applications in nanoengineering and its potential in advanced material technologies (Wei et al., 2006).

Tungsten Oxide in Optoelectronic Applications : Again, while not specifically on tungsten pentabromide, this study underscores the versatility of tungsten compounds, particularly in optoelectronics (Cong et al., 2016).

Tungsten in Fusion Energy Applications : Tungsten's role in nuclear fusion, due to its resistance to erosion and high melting point, is explored, demonstrating its significance in energy technology (Davis et al., 1998).

Environmental Impact and Toxicology of Tungsten : This research assesses the environmental behavior of tungsten and its compounds, important for understanding its ecological and health impacts (Koutsospyros et al., 2006).

特性

IUPAC Name |

pentabromotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BrH.W/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVOMHPBSSIGNQ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[W](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WBr5, Br5W | |

| Record name | tungsten(V) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(V)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158865 | |

| Record name | Tungsten pentabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten pentabromide | |

CAS RN |

13470-11-6 | |

| Record name | Tungsten bromide (WBr5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten pentabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten pentabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。